(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine (2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine
Brand Name: Vulcanchem
CAS No.: 866153-25-5
VCID: VC6287652
InChI: InChI=1S/C10H11FN2S/c1-7-6-8(2-3-9(7)11)13-10-12-4-5-14-10/h2-3,6H,4-5H2,1H3,(H,12,13)
SMILES: CC1=C(C=CC(=C1)NC2=NCCS2)F
Molecular Formula: C10H11FN2S
Molecular Weight: 210.27

(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine

CAS No.: 866153-25-5

Cat. No.: VC6287652

Molecular Formula: C10H11FN2S

Molecular Weight: 210.27

* For research use only. Not for human or veterinary use.

(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine - 866153-25-5

Specification

CAS No. 866153-25-5
Molecular Formula C10H11FN2S
Molecular Weight 210.27
IUPAC Name N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H11FN2S/c1-7-6-8(2-3-9(7)11)13-10-12-4-5-14-10/h2-3,6H,4-5H2,1H3,(H,12,13)
Standard InChI Key YFMXUFDSKHHVME-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC2=NCCS2)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine belongs to the thiazolidine class, characterized by a five-membered ring containing sulfur and nitrogen atoms. The Z-configuration at the C2 position ensures spatial orientation of the imine group, which influences its electronic and steric interactions. Key molecular descriptors include:

PropertyValueSource
IUPAC NameN-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
SMILESCC1=C(C=CC(=C1)NC2=NCCS2)F
InChI KeyYFMXUFDSKHHVME-UHFFFAOYSA-N
PubChem CID3780930
SolubilityNot available

The fluorine atom at the para position of the phenyl ring enhances electronegativity, while the methyl group at the meta position contributes to hydrophobic interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis of (2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine involves a condensation reaction between 4-fluoro-3-methylaniline and a thioketone precursor under acidic or basic conditions. A representative pathway includes:

  • Aldehyde Preparation: 4-Fluoro-3-methylbenzaldehyde is synthesized via Friedel-Crafts alkylation.

  • Thioketone Formation: Reaction with thiourea yields the intermediate 2-imino-1,3-thiazolidine.

  • Ring Closure: Acid-catalyzed cyclization forms the thiazolidin-2-imine core .

Table 2: Synthesis Overview

StepReagents/ConditionsYieldKey Challenges
1AlCl3, CH3Cl, 0°C, 4 h78%Regioselectivity of methylation
2Thiourea, HCl, reflux, 6 h65%Purification of thioketone
3H2SO4, EtOH, 80°C, 3 h52%Z/E isomer separation

Computational Modeling

Docking studies of analogous thiazolidin-2-imines into kinase active sites (e.g., Pim-1) reveal:

  • The imine nitrogen forms a hydrogen bond with Glu121 .

  • The fluorophenyl group occupies a hydrophobic pocket near Leu44 and Pro123 .

  • Substituents at C3 and C5 modulate selectivity between Pim-1 and Pim-2 isoforms .

CompoundPim-1 IC50 (µM)Pim-2 IC50 (µM)Selectivity Ratio (Pim-1/Pim-2)
5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione0.0132.3177
3-(2-Fluorobenzyl)thiazolidine-2,4-dione1.24.70.26

Anticancer Mechanisms

  • Apoptosis Induction: Downregulation of Bcl-2 and activation of caspase-3 .

  • Cell Cycle Arrest: G1/S phase blockade via CDK4/6 inhibition .

Challenges and Future Directions

Synthetic Limitations

  • Low yields (52%) in final cyclization steps due to Z/E isomerization.

  • Solubility issues impede in vivo testing .

Research Priorities

  • Isomer-Specific Studies: Evaluate the bioactivity of Z vs. E configurations.

  • Prodrug Development: Enhance bioavailability through phosphate or ester prodrugs.

  • Target Identification: Screen against orphan kinases using high-throughput assays.

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